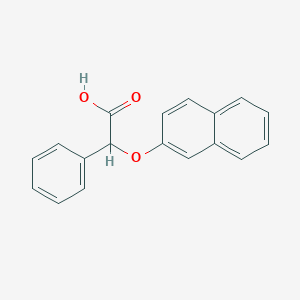

(2-Naphthyloxy)(phenyl)acetic acid

Description

Contextualization within Chiral Aryloxyacetic Acid Chemistry

Chiral aryloxyacetic acids represent a significant class of organic compounds, with many derivatives exhibiting important biological activities. nist.gov These compounds are characterized by an aryloxy group and a carboxylic acid function, often with a stereogenic center. The spatial arrangement of the substituents around this chiral center is crucial for their interaction with biological systems and for their application as chiral resolving agents or catalysts.

(2-Naphthyloxy)(phenyl)acetic acid is a specific and highly relevant example within this class. While simpler aryloxyacetic acids have been extensively studied, the incorporation of a phenyl group at the alpha-position and a 2-naphthyloxy moiety introduces a higher degree of steric hindrance and electronic complexity. This structural modification is expected to significantly influence its chiroptical properties, acidity, and reactivity compared to its less substituted counterparts like 2-naphthoxyacetic acid. hmdb.canih.gov The study of such molecules contributes to a deeper understanding of structure-property relationships within the broader family of chiral aryloxyacetic acids.

The resolution of racemic mixtures of aryloxyacetic acids is a critical area of research, often employing chiral amines to form diastereomeric salts that can be separated by crystallization. google.comwikipedia.org The principles established for the resolution of related compounds, such as α-(phenoxy)phenylacetic acid derivatives, provide a foundational methodology for isolating the enantiomers of this compound. google.com

Historical Development and Significance of the this compound Core Structure

The development of this compound can be traced back to the foundational work on simpler related structures. The synthesis of aryloxyacetic acids, in general, has been a subject of interest for over a century, with early methods often involving the reaction of a phenol (B47542) with a haloacetic acid in the presence of a base. google.com Specifically, the synthesis of 2-naphthoxyacetic acid has been well-documented. google.com

The introduction of a phenyl group at the alpha-position represents a significant synthetic advancement, leading to the creation of a chiral center and opening up avenues for stereoselective synthesis and applications in asymmetric catalysis. The core structure's significance lies in its potential as a chiral building block and its utility in probing stereochemical principles. The distinct NMR spectral nonequivalence observed in chiral derivatives of similar compounds like 2-(1-naphthyl)-2-phenylacetic acid highlights the importance of the relative arrangement of the aromatic rings for spectroscopic analysis and stereochemical assignment. nih.govnih.gov

Overview of Research Trajectories for this compound

While direct and extensive research specifically on this compound is still emerging, several research trajectories can be extrapolated from studies on analogous compounds. These trajectories highlight the potential of this molecule in various fields of organic chemistry.

Asymmetric Synthesis and Catalysis: The chiral nature of this compound makes it a prime candidate for applications in asymmetric synthesis. Its enantiomerically pure forms could serve as chiral ligands for metal-catalyzed reactions or as organocatalysts themselves. The steric and electronic properties of the naphthyl and phenyl groups can be fine-tuned to induce high levels of enantioselectivity in a variety of chemical transformations.

Medicinal Chemistry: Aryloxyacetic acid derivatives have been explored for a range of biological activities. nist.govdrugbank.com Given this precedent, this compound and its derivatives are logical candidates for screening in various biological assays. The lipophilic naphthyl group and the acidic functionality are features often found in pharmacologically active molecules.

Supramolecular Chemistry and Materials Science: The aromatic and carboxylic acid functionalities of this compound provide opportunities for the construction of novel supramolecular assemblies through hydrogen bonding and π-π stacking interactions. These assemblies could find applications in the development of new materials with interesting optical or electronic properties. The study of the crystal structure of related acetic acids provides a basis for understanding the packing and intermolecular interactions that could be expected. escholarship.org

Interactive Data Tables

To further understand the properties of the core structures related to this compound, the following data tables provide a summary of their key chemical identifiers and physical properties.

Table 1: Chemical Identification of Related Compounds

| Compound Name | CAS Number | Molecular Formula | IUPAC Name |

| Phenylacetic acid | 103-82-2 | C₈H₈O₂ | 2-Phenylethanoic acid |

| 2-Naphthoxyacetic acid | 120-23-0 | C₁₂H₁₀O₃ | 2-(Naphthalen-2-yloxy)acetic acid nih.gov |

| This compound | Not available | C₁₈H₁₄O₃ | This compound |

Table 2: Physicochemical Properties of Related Compounds

| Compound Name | Molar Mass ( g/mol ) | Melting Point (°C) | Water Solubility |

| Phenylacetic acid | 136.15 | 76-78 | Soluble |

| 2-Naphthoxyacetic acid | 202.21 | 155-158 | Sparingly soluble |

| This compound | 278.30 (calculated) | Not available | Expected to be sparingly soluble |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H14O3 |

|---|---|

Molecular Weight |

278.3g/mol |

IUPAC Name |

2-naphthalen-2-yloxy-2-phenylacetic acid |

InChI |

InChI=1S/C18H14O3/c19-18(20)17(14-7-2-1-3-8-14)21-16-11-10-13-6-4-5-9-15(13)12-16/h1-12,17H,(H,19,20) |

InChI Key |

IDMULDYJFJLFMW-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(C(=O)O)OC2=CC3=CC=CC=C3C=C2 |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)O)OC2=CC3=CC=CC=C3C=C2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Naphthyloxy Phenyl Acetic Acid

Stereoselective Synthesis of (2-Naphthyloxy)(phenyl)acetic acid

The synthesis of single enantiomers of this compound is of paramount importance. Stereoselective methods are designed to produce a specific stereoisomer, either through the direct asymmetric construction of the chiral center or by controlling the stereochemistry of precursor molecules.

Asymmetric Construction of the Chiral Center

Directly establishing the stereochemistry at the α-carbon is a highly efficient strategy. This can be achieved through several modern synthetic techniques, including enantioselective alkylation, the use of chiral auxiliaries, and catalysis.

Enantioselective alkylation involves the generation of a prochiral enolate from a suitable precursor, such as an ester of 2-naphthyloxyacetic acid, which then reacts with a phenylating agent under the influence of a chiral environment. A prominent strategy employs chiral lithium amides, which act as both a strong base to form the enolate and a chiral ligand to control the facial selectivity of the subsequent reaction. nih.govresearchgate.net The protocol is operationally simple, and the chiral amine can often be recovered. nih.gov

The process typically involves forming a mixed lithium enediolate-amide complex. The chirality of the amine ligand dictates the geometry of this complex, effectively shielding one face of the enolate and directing the incoming electrophile to the opposite face. This method has proven effective for the α-alkylation of various arylacetic acids, achieving high enantiomeric excesses (ee). nih.gov

Table 1: Chiral Lithium Amides for Enantioselective Alkylation

| Chiral Amine | Typical Electrophile | Achieved Enantioselectivity (in analogous systems) | Reference |

|---|---|---|---|

| (R,R)-trans-N,N'-Bis(trimethylsilyl)-1,2-diaminocyclohexane | Alkyl Halides | >90% ee | nih.gov |

| Chiral bidentate lithium amides | Alkyl Halides | Up to 92% ee | researchgate.net |

A well-established method for asymmetric synthesis involves the temporary incorporation of a chiral auxiliary. wikipedia.orgnumberanalytics.com In this approach, a racemic precursor like 2-naphthyloxyacetic acid is covalently attached to a chiral molecule. The inherent chirality of the auxiliary then directs the stereochemical outcome of a subsequent phenylation reaction, leading to the formation of one diastereomer in excess. After the chiral center is established, the auxiliary is cleaved and can often be recovered for reuse. wikipedia.org

Commonly used auxiliaries include Evans oxazolidinones and Oppolzer's camphorsultam. wikipedia.org For instance, the N-acylated oxazolidinone derived from 2-naphthyloxyacetic acid can be deprotonated to form a Z-enolate. The bulky substituents on the auxiliary block one face of the enolate, forcing an electrophilic phenylating agent to approach from the less hindered side, thus ensuring high diastereoselectivity.

Table 2: Common Chiral Auxiliaries and Their Application

| Chiral Auxiliary | Key Reaction Step | Cleavage Method | Reference |

|---|---|---|---|

| Evans Oxazolidinones | Diastereoselective enolate alkylation | Acidic or basic hydrolysis, or reductive cleavage | wikipedia.org |

| Oppolzer's Camphorsultam | Diastereoselective alkylation/acylation | Lithium hydroperoxide (LiOOH) or other mild hydrolysis | tcichemicals.com |

| Pseudoephedrine | Diastereoselective alkylation of amide enolate | Mild acidic hydrolysis | wikipedia.org |

Modern catalysis offers powerful alternatives to stoichiometric chiral reagents. Both metal complexes and small organic molecules can catalyze the asymmetric synthesis of the target compound with high efficiency and enantioselectivity.

Metal Catalysis: Palladium-catalyzed allylic alkylation is a robust method for C-C bond formation, and analogous α-arylation reactions are a key strategy. nih.gov A potential route to this compound could involve the Pd-catalyzed cross-coupling of the enolate of a 2-naphthyloxyacetic ester with a phenyl halide or equivalent. The use of chiral phosphine (B1218219) ligands on the palladium center is crucial for inducing asymmetry. nih.gov

Organocatalysis: Organocatalysis avoids the use of metals and relies on small, chiral organic molecules to accelerate reactions enantioselectively. frontiersin.org For the synthesis of this compound, a phase-transfer catalyst, such as a derivative of a Cinchona alkaloid, could be employed. frontiersin.org This catalyst would transport the enolate of a 2-naphthyloxyacetic ester into an organic phase to react with a phenylating agent, with the chiral catalyst creating a biased environment to control stereochemistry. Chiral phosphoric acids are another class of powerful organocatalysts that can activate substrates toward enantioselective additions. chemrxiv.org

The combination of metal catalysis and organocatalysis is an emerging concept that leverages the strengths of both systems to achieve novel and efficient transformations. nih.gov

Diastereoselective Synthesis of Precursors to this compound

An alternative stereoselective strategy involves the synthesis of a precursor molecule that already contains one or more stereocenters, which then direct the formation of the final α-aryl stereocenter. This approach relies on diastereoselective reactions, where the existing chirality in the substrate influences the stereochemical outcome of subsequent transformations.

For example, a trans-allylic alcohol could undergo a diastereoselective azido-selenenylation reaction to create a 1,3-anti-azido-alcohol precursor with high diastereomeric ratios. nih.gov While not directly applied to the target compound, this principle of substrate-controlled diastereoselection is broadly applicable. A hypothetical precursor, such as a chiral β-hydroxy ester, could be prepared via an asymmetric aldol (B89426) reaction, and the existing hydroxyl stereocenter could then direct the stereoselective introduction of the phenyl group at the alpha position before conversion to the final acid.

Chemo- and Regioselective Routes to Racemic this compound

While stereoselective synthesis is often the ultimate goal, the preparation of the racemic compound is a fundamental first step and a valuable standard for analytical purposes. The primary challenge in synthesizing the racemic form of this compound is to ensure correct connectivity (regioselectivity) and to avoid unwanted side reactions (chemoselectivity).

The most direct and widely used method for this purpose is the Williamson ether synthesis. This reaction involves the O-alkylation of 2-naphthol (B1666908) with an ester of an α-halophenylacetic acid, such as ethyl 2-bromo-2-phenylacetate.

The reaction proceeds as follows:

Deprotonation: 2-Naphthol is treated with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), to form the corresponding sodium or potassium 2-naphthoxide. This step is crucial for activating the naphthol as a nucleophile.

Nucleophilic Substitution: The resulting naphthoxide attacks the electrophilic carbon atom of ethyl 2-bromo-2-phenylacetate in an SN2 reaction. This step is highly regioselective, with the oxygen atom of the naphthoxide acting as the nucleophile.

Hydrolysis: The resulting ester, ethyl (2-naphthyloxy)(phenyl)acetate, is then hydrolyzed under acidic or basic conditions to yield the final carboxylic acid product, this compound. A general procedure for a similar etherification uses potassium carbonate in acetone (B3395972) with reflux conditions. chemicalbook.com

This route is highly efficient due to the high nucleophilicity of the phenoxide and the good leaving group ability of the bromide. The reaction is chemoselective as the alkylation occurs preferentially at the oxygen atom over any potential C-alkylation of the naphthalene (B1677914) ring.

Table 3: Reagents for Racemic Synthesis via Williamson Ether Synthesis

| Naphthol Component | Phenylacetate Component | Base | Solvent | Typical Conditions |

|---|---|---|---|---|

| 2-Naphthol | Ethyl 2-bromo-2-phenylacetate | K2CO3 | Acetone, DMF | Reflux |

| 2-Naphthol | Methyl 2-chloro-2-phenylacetate | NaH | THF, DMF | 0 °C to RT |

Etherification Reactions for Naphthyloxy Moiety Introduction

The formation of the ether linkage is a critical step in the synthesis of this compound. The Williamson ether synthesis and its modern variations stand out as the most prevalent methods. byjus.comscribd.com This reaction typically involves the nucleophilic substitution of a halide by an alkoxide or phenoxide. byjus.com In the context of the target molecule, this is commonly achieved by reacting a salt of 2-naphthol with a phenylacetic acid derivative bearing a suitable leaving group.

A classic approach involves the reaction of 2-naphthol with chloroacetic acid in the presence of a base like potassium hydroxide (B78521) in an aqueous medium. scribd.comprepchem.com The base deprotonates the 2-naphthol to form the more nucleophilic 2-naphthoxide, which then attacks the electrophilic carbon of chloroacetic acid, displacing the chloride and forming the desired ether.

To enhance the efficiency and overcome the challenges of traditional Williamson synthesis, such as harsh reaction conditions and the use of strong bases, phase-transfer catalysis (PTC) has emerged as a powerful technique. unishivaji.ac.iniagi.or.id PTC facilitates the transfer of the anionic nucleophile from the aqueous phase to the organic phase where the electrophilic substrate resides, thus accelerating the reaction rate under milder conditions. iagi.or.id Tetra-n-butyl ammonium (B1175870) hydrogen sulfate (B86663) is an example of a phase-transfer catalyst that has been effectively used for the O-alkylation of aryloxyacetic acids. unishivaji.ac.in The use of microwave irradiation in conjunction with PTC has been shown to further accelerate the synthesis of aryloxyacetates, often leading to rapid and high-yield production. researchgate.net

Another significant etherification strategy is the Ullmann condensation, which involves the copper-catalyzed reaction of an aryl halide with an alcohol or phenol (B47542). wikipedia.orgorganic-chemistry.org While traditionally requiring high temperatures and stoichiometric amounts of copper, modern modifications utilize soluble copper catalysts with various ligands, allowing the reaction to proceed under milder conditions. wikipedia.org This method could be applied to the synthesis of this compound by coupling 2-naphthol with a suitable phenylacetic acid precursor containing a halogen substituent on the phenyl ring.

| Methodology | Typical Reactants | Catalyst/Conditions | Advantages | Disadvantages | Citations |

| Classic Williamson Synthesis | Phenol, Haloacetic Acid | Strong Base (e.g., KOH, NaOH) | Well-established, straightforward | Harsh conditions, potential side reactions | scribd.comprepchem.com |

| Phase-Transfer Catalysis (PTC) | Phenol, Haloacetic Acid | Quaternary Ammonium Salt (e.g., TBAB) | Milder conditions, faster reactions, improved yields | Catalyst may require separation | unishivaji.ac.iniagi.or.id |

| Microwave-Assisted PTC | Phenol, Haloacetic Acid | PTC catalyst, Microwave irradiation | Very rapid reactions, high yields, often solvent-free | Requires specialized equipment | researchgate.net |

| Ullmann Condensation | Phenol, Aryl Halide | Copper catalyst (often with ligands) | Suitable for a wide range of aryl halides | Can require high temperatures, catalyst removal | wikipedia.orgorganic-chemistry.orgresearchgate.net |

Carboxylation and Carbonylation Methodologies

The introduction of the carboxylic acid group is another pivotal step in the synthesis of this compound. This can be achieved through various carboxylation and carbonylation strategies.

One potential pathway involves the direct carboxylation of a precursor molecule, such as (2-naphthyloxy)phenylmethane. This can be accomplished using carbon dioxide (CO2) as a C1 source in the presence of a suitable catalyst. Transition metal catalysts, including those based on nickel, palladium, and rhodium, have been extensively studied for the carboxylation of aryl derivatives. mdpi.comacs.org For instance, nickel-catalyzed carboxylation of aryl chlorides using manganese as a reductant has proven effective. acs.org The choice of ligand is often crucial for the success of these reactions, with bulky and electron-rich phosphines showing good results in palladium-catalyzed systems. acs.org

Alternatively, carbonylation reactions offer a versatile route to carboxylic acids. This typically involves the reaction of an aryl halide or a related precursor with carbon monoxide (CO) in the presence of a transition metal catalyst, most commonly palladium. researchgate.net For example, a (2-naphthyloxy)phenylmethyl halide could be subjected to palladium-catalyzed carbonylation to introduce the carbonyl group, which can then be hydrolyzed to the carboxylic acid. rsc.org To circumvent the challenges associated with handling toxic CO gas, various CO surrogates, such as formates, have been developed. nih.gov Visible-light-driven carbonylation methods are also emerging as a milder and more sustainable alternative. nih.gov

| Methodology | Precursor Type | Reagent | Catalyst System | Key Features | Citations |

| Direct Carboxylation | Aryl Derivative | Carbon Dioxide (CO2) | Ni, Pd, or Rh complexes | Utilizes a readily available C1 source | mdpi.comacs.orgnih.gov |

| Palladium-Catalyzed Carbonylation | Aryl Halide | Carbon Monoxide (CO) | Palladium complexes with phosphine ligands | Highly versatile and well-developed | researchgate.netrsc.org |

| Carbonylation with CO Surrogates | Alkyl/Aryl Halide | Formates | Palladium complexes | Avoids direct handling of CO gas | nih.gov |

| Visible-Light-Induced Carbonylation | Alkyl/Aryl Halide | CO or CO surrogate | Photocatalyst and metal co-catalyst | Milder reaction conditions | nih.govrsc.org |

Sustainable and Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to minimize environmental impact and enhance efficiency. The synthesis of this compound is no exception, with research focusing on the use of environmentally benign solvents, catalyst recyclability, and energy-efficient processes.

Solvent-Free and Aqueous Reaction Media

A key aspect of green chemistry is the reduction or elimination of hazardous organic solvents. farmaciajournal.com For the etherification step, solvent-free conditions, often coupled with microwave irradiation, have been successfully employed for the synthesis of aryloxyacetic acid derivatives. farmaciajournal.comcem.com This approach not only reduces solvent waste but also often leads to shorter reaction times and higher yields.

The use of water as a reaction medium is another highly desirable green alternative. The Williamson ether synthesis can be performed in aqueous media, particularly when combined with phase-transfer catalysis. unishivaji.ac.in Surfactant-assisted Williamson synthesis in aqueous media has also been explored as a green methodology. mdpi.com

Catalyst Recovery and Reusability in Synthetic Protocols

The development of recoverable and reusable catalysts is a cornerstone of sustainable chemistry. In the context of Williamson ether synthesis, various supported catalysts have been developed. For instance, a cationic acrylate (B77674) polymer supported on cotton fabric has been shown to be an efficient and recyclable catalyst for this reaction under phase-transfer conditions. acs.orgnih.gov Similarly, ion-exchange resins like Amberlyst A-26 have been used as recyclable basic catalysts. tandfonline.com

For carbonylation reactions, heterogeneous catalysts, such as palladium supported on various materials (e.g., carbon, silica, polymers), have been extensively investigated. researchgate.net These supported catalysts can be easily separated from the reaction mixture and reused multiple times without a significant loss of activity, which is both economically and environmentally advantageous. researchgate.net The use of covalent organic frameworks (COFs) as recyclable photocatalysts in carboxylation reactions also represents a promising green approach. rsc.org

| Green Approach | Specific Methodology | Advantages | Citations |

| Alternative Solvents | Solvent-free microwave synthesis | Reduced waste, energy efficiency, faster reactions | farmaciajournal.comcem.com |

| Aqueous phase-transfer catalysis | Use of a benign solvent, simplified workup | unishivaji.ac.inmdpi.com | |

| Catalyst Reusability | Polymer-supported PTC catalysts | Easy separation and reuse of the catalyst | acs.orgnih.gov |

| Heterogeneous palladium catalysts for carbonylation | Reduced metal contamination in the product, cost-effective | researchgate.net | |

| Recyclable photocatalysts for carboxylation | Sustainable approach for light-induced reactions | rsc.org |

Enantiomeric Resolution and Stereochemical Assignment of 2 Naphthyloxy Phenyl Acetic Acid

Classical Chiral Resolution Techniques for (2-Naphthyloxy)(phenyl)acetic acid Enantiomers

Classical resolution, which relies on the physical separation of diastereomers, remains a fundamental approach for obtaining enantiomerically pure compounds.

The formation of diastereomeric salts by reacting the racemic carboxylic acid with a single enantiomer of a chiral base is a widely practiced method for chiral resolution. libretexts.orglibretexts.org These diastereomeric salts possess different physical properties, such as solubility, which allows for their separation by fractional crystallization. libretexts.orgunchainedlabs.com

The choice of the chiral resolving agent is paramount for a successful resolution. A variety of chiral amines are commonly employed for the resolution of racemic carboxylic acids. While specific resolving agents for this compound are not extensively documented in publicly available literature, general principles suggest that chiral amines like brucine, strychnine, quinine, and synthetic amines such as 1-phenylethanamine could be effective. libretexts.org The selection process is often empirical, involving the screening of a range of chiral bases to find one that forms a stable, crystalline salt with one of the acid's enantiomers. For the structurally related α-(phenoxy)phenylacetic acid derivatives, chiral naphthylalkylamines have been utilized, suggesting that similar amines could be suitable for this compound. google.com

Table 1: Potential Chiral Resolving Agents for Carboxylic Acids

| Resolving Agent | Type | Rationale for Selection |

|---|---|---|

| Brucine | Natural Alkaloid | Forms crystalline salts with a wide range of acids. libretexts.org |

| Quinine | Natural Alkaloid | Often effective for resolving acidic compounds. libretexts.org |

| (R)-1-Phenylethanamine | Synthetic Amine | Commercially available in high enantiomeric purity. libretexts.org |

This table presents potential resolving agents based on general principles of diastereomeric salt formation for chiral carboxylic acids.

The success of fractional crystallization depends heavily on optimizing various parameters. The choice of solvent is critical, as it influences the solubility difference between the diastereomeric salts. unchainedlabs.com A systematic screening of solvents with varying polarities is typically performed. Temperature is another key factor; controlling the cooling rate can significantly impact crystal growth and purity. The concentration of the salt solution also plays a crucial role in achieving selective crystallization.

Table 2: Key Parameters for Optimization in Fractional Crystallization

| Parameter | Influence on Resolution | Typical Approach for Optimization |

|---|---|---|

| Solvent | Affects the solubility differential between diastereomeric salts. | Screening of various solvents (e.g., alcohols, esters, nitriles) and solvent mixtures. unchainedlabs.com |

| Temperature | Influences crystallization kinetics and final crystal purity. | Controlled cooling profiles and investigation of different crystallization temperatures. |

| Concentration | Determines the yield and selectivity of the crystallization. | Experimentation with a range of concentrations to find the optimal balance. |

This table outlines general parameters that require optimization for a successful diastereomeric salt crystallization, based on established chemical principles.

Kinetic resolution is a technique where one enantiomer of a racemic mixture reacts at a faster rate than the other with a chiral catalyst or reagent, leading to an enrichment of the less reactive enantiomer. nih.gov This can be achieved through various chemical or enzymatic transformations. For instance, palladium-catalyzed C-H olefination has been used for the kinetic resolution of diphenylacetic acids, which are structurally similar to this compound. mdpi.com While specific applications of kinetic resolution for this compound are not detailed in the reviewed literature, this approach remains a viable, albeit less common, method for its resolution.

Diastereomeric Salt Formation with Chiral Bases

Chromatographic Enantioseparation Methods

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs), offer a powerful and analytical tool for the separation of enantiomers. phenomenex.com

Developing a successful chiral HPLC method involves the systematic screening of various CSPs and mobile phase compositions to achieve baseline separation of the enantiomers. ymc.co.jpsigmaaldrich.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used and have shown broad applicability for a range of chiral compounds. ymc.co.jphplc.eu

For the separation of acidic compounds like this compound, the mobile phase often requires the addition of an acidic modifier, such as trifluoroacetic acid (TFA) or acetic acid, to improve peak shape and resolution. hplc.eu The choice of the organic solvent in the mobile phase (e.g., hexane, ethanol, isopropanol) also significantly influences the separation. ymc.co.jp

Although a specific, validated HPLC method for the enantioseparation of this compound is not provided in the searched literature, a general approach to method development would involve screening columns like CHIRALPAK® IA or CHIRALCEL® OD-H with mobile phases consisting of a hexane/alcohol mixture with an acidic additive. hplc.eu

Table 3: General Strategy for Chiral HPLC Method Development

| Parameter | Options | Purpose |

|---|---|---|

| Chiral Stationary Phase | Polysaccharide-based (e.g., CHIRALPAK® series), Pirkle-type, cyclodextrin-based. phenomenex.comsigmaaldrich.comhplc.eu | To provide a chiral environment for differential interaction with enantiomers. |

| Mobile Phase (Normal Phase) | Hexane/Isopropanol, Hexane/Ethanol. ymc.co.jp | To elute the compounds from the column. |

| Mobile Phase Additive | Trifluoroacetic Acid (TFA), Acetic Acid. hplc.eu | To suppress ionization of the acidic analyte and improve peak shape. |

This table outlines a general, systematic approach to developing a chiral HPLC method for a chiral carboxylic acid, based on common practices in the field.

Interestingly, (R)-(−)-(2-Naphthyloxy)phenylacetic acid itself has been utilized as a chiral solvating agent for the determination of the enantiomeric excess of other compounds, such as hydroxymethylmexiletine and zolmitriptan, using Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net

Gas Chromatography (GC) with Chiral Derivatization

Gas chromatography is a powerful technique for separating volatile compounds. However, enantiomers possess identical physical properties such as boiling point, making their direct separation on standard achiral GC columns impossible. The strategy of chiral derivatization overcomes this limitation by converting the enantiomeric pair into diastereomers, which have different physical properties and can be separated.

For a carboxylic acid like this compound, this is typically achieved by reacting the racemic mixture with an enantiomerically pure chiral derivatizing agent (CDA), such as a chiral alcohol or amine, to form diastereomeric esters or amides. scribd.comsci-hub.se For instance, reaction with a commercially available chiral alcohol like (R)-(-)-2-Butanol or (-)-Menthol would yield two distinct diastereomeric esters. scribd.com These diastereomers can then be readily separated and quantified on a conventional, achiral GC capillary column. gcms.czchromatographyonline.com The choice of derivatizing agent is crucial and is selected to ensure the formation of stable derivatives that exhibit sufficient volatility and chromatographic separation. sci-hub.se

Table 1: Common Chiral Derivatizing Agents (CDAs) for GC Analysis of Chiral Carboxylic Acids This table is illustrative of agents used for the derivatization of acidic compounds.

| Chiral Derivatizing Agent | Resulting Derivative | Analyte Class | Reference |

|---|---|---|---|

| (R)-(-)-2-Butanol | Diastereomeric Esters | 2-Hydroxycarboxylic acids, α-amino acids | scribd.com |

| (S)-(+)-3-Methyl-2-butanol | Diastereomeric Esters | 2-Alkylcarboxylic acids, 2-hydroxycarboxylic acids | scribd.com |

| (-)-Menthol | Diastereomeric Esters | 2-Arylcarboxylic acids, sec-alkylcarboxylic acids | scribd.com |

| (R)-(+)-1-Phenylethylamine | Diastereomeric Amides | sec-Alkylcarboxylic acids, 2-hydroxycarboxylic acids | scribd.com |

Absolute Configuration Determination of this compound

Once the enantiomers of this compound are separated, determining the absolute spatial arrangement of atoms at the chiral center—assigning it as either (R) or (S)—is the next critical step. Several powerful analytical methods are available for this purpose.

Single-crystal X-ray crystallography is considered the most definitive method for determining molecular structure, including absolute configuration. springernature.comresearchgate.net However, for a chiral molecule, determining the absolute configuration requires either the presence of a heavy atom to utilize anomalous dispersion effects (the Bijvoet method) or, more commonly, the use of an internal chiral reference of known absolute configuration. nih.govchem-soc.si

In the case of this compound, an enantiomerically pure sample of the acid can be reacted with an enantiomerically pure chiral base, such as (R)-1-phenylethylamine, to form a diastereomeric salt. libretexts.org This salt is then carefully crystallized. By analyzing the crystal structure of this co-crystal, the known absolute configuration of the amine serves as an internal reference, allowing for the unambiguous assignment of the absolute configuration of the this compound molecule within the crystal lattice. nih.govchem-soc.si

While X-ray crystallography is a gold standard, it requires the formation of high-quality single crystals, which is not always feasible. Spectroscopic techniques, known as chiroptical methods, provide powerful alternatives for determining absolute configuration in solution. rsc.org

Vibrational Circular Dichroism (VCD) measures the differential absorption of left and right circularly polarized infrared light during vibrational excitation. hindsinstruments.combruker.com A VCD spectrum provides a unique fingerprint of a chiral molecule's three-dimensional structure in solution. hindsinstruments.com

The modern application of VCD for absolute configuration determination is a combined experimental and theoretical approach. rsc.orgmdpi.com First, the experimental VCD spectrum of a pure enantiomer of this compound is recorded. Concurrently, quantum mechanical calculations, typically using Density Functional Theory (DFT), are performed to predict the theoretical VCD spectra for both the (R) and (S) enantiomers. The absolute configuration of the experimental sample is assigned by identifying which of the calculated spectra—(R) or (S)—shows the best agreement with the measured spectrum. mdpi.com

Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) are related chiroptical techniques that probe the electronic transitions of a chiral molecule. rsc.orgwikipedia.org ECD measures the differential absorption of left and right circularly polarized light in the UV-Vis region, while ORD measures the variation of optical rotation with wavelength. wikipedia.org The resulting ECD spectrum is characterized by positive or negative peaks known as Cotton effects, which are highly sensitive to the molecule's stereochemistry. nih.gov

Similar to VCD, the absolute configuration of this compound can be determined by comparing its experimental ECD spectrum with the spectra predicted by theoretical calculations for the (R) and (S) enantiomers. nih.govresearchgate.net The presence of the naphthyl group, a strong chromophore, makes ECD a particularly suitable technique for this compound, as it gives rise to distinct electronic transitions that produce a characteristic spectral signature. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy can be rendered sensitive to chirality through the use of chiral auxiliary agents. One common method involves using a Chiral Solvating Agent (CSA), which is an enantiomerically pure compound that forms transient diastereomeric complexes with the enantiomers of the analyte in solution. unipi.it

Notably, (R)-(−)-(2-naphthyloxy)phenylacetic acid has itself been employed as a chiral solvating agent for the determination of enantiomeric excess (ee) in other molecules, such as the drug metabolite hydroxymethylmexiletine. researchgate.net This demonstrates its ability to engage in diastereomeric interactions.

Conversely, to determine the stereochemistry of this compound, one would use a different known CSA. The formation of these transient diastereomeric complexes, typically through interactions like hydrogen bonding, places the enantiomers of the analyte into different magnetic environments. researchgate.netrsc.org This difference breaks the magnetic equivalence of the enantiomers, leading to the appearance of separate signals for each in the ¹H NMR spectrum. This separation is known as chemical shift non-equivalence (ΔΔδ). nih.gov By observing which enantiomer of a known analyte is shifted upfield or downfield by a known CSA, empirical models can be used to assign the configuration of unknown analytes, including this compound.

Table 2: Illustrative ¹H NMR Data for Enantiodiscrimination using a Chiral Solvating Agent (CSA) This table represents a hypothetical example of the chemical shift non-equivalence (ΔΔδ) that would be observed when a CSA is added to a racemic analyte, enabling differentiation of the (R) and (S) enantiomers.

| Analyte Proton | Chemical Shift (δ) of (R)-enantiomer with CSA (ppm) | Chemical Shift (δ) of (S)-enantiomer with CSA (ppm) | Chemical Shift Non-equivalence (ΔΔδ) (ppm) |

|---|---|---|---|

| -CH- (alpha proton) | 5.15 | 5.12 | 0.03 |

| -OCH₃ (methoxy group) | 3.78 | 3.81 | -0.03 |

| Ar-H (aromatic proton) | 7.45 | 7.49 | -0.04 |

Chemical Transformations and Derivatization of 2 Naphthyloxy Phenyl Acetic Acid

Esterification Reactions and Synthesis of (2-Naphthyloxy)(phenyl)acetic acid Esters

Esterification is a fundamental transformation of carboxylic acids, and this compound can be readily converted to its corresponding esters. These reactions are typically achieved by reacting the acid with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. masterorganicchemistry.com The reaction mechanism involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol. masterorganicchemistry.com Various acid catalysts, including sulfuric acid (H₂SO₄) and tosic acid (TsOH), can be employed. masterorganicchemistry.com For structurally similar compounds like phenylacetic acid, nanoclay catalysts, such as metal cation-exchanged montmorillonite, have also proven effective, offering a greener alternative to traditional Brønsted acids. nih.gov

| Catalyst Type | Example | Key Features | Reference |

| Mineral Acid | H₂SO₄, TsOH | Common, effective for Fischer esterification. | masterorganicchemistry.com |

| Nanoclay | Al³⁺-montmorillonite | Heterogeneous, reusable, environmentally friendly. | nih.gov |

| In situ generated | Benzotriazole Esters | Efficient for esterification with tertiary alcohols. | researchgate.net |

Given that this compound possesses a chiral center at the α-carbon, stereoselective esterification is a critical aspect of its chemistry. When reacting a chiral acid with a chiral alcohol, diastereomeric esters are formed. The study of analogous compounds like 2-(1-naphthyl)-2-phenylacetic acid has shown that such diastereomeric esters can be synthesized and their spectral properties investigated. nih.gov

Recent advancements have demonstrated that the stereochemical outcome of esterification can be controlled. For instance, a photocatalytic method using a flavin catalyst, triphenylphosphine, and visible light for the esterification of phenylacetic acid with chiral alcohols like (S)-1-phenylethanol has shown remarkable solvent-dependent stereoselectivity. rsc.org In a nonpolar solvent like trifluoromethylbenzene, the reaction proceeds with high inversion of configuration, while in a polar solvent like acetonitrile, a near-complete retention of configuration is observed. rsc.org This level of control is highly valuable for the synthesis of specific stereoisomers of (2-Naphthyloxy)(phenyl)acetate esters.

Table of Stereoselective Esterification Conditions for Analogous Phenylacetic Acid:

| Reaction | Catalyst System | Solvent | Stereochemical Outcome | Reference |

|---|---|---|---|---|

| Phenylacetic acid + (S)-1-phenylethanol | Flavin, Ph₃P, Visible Light, Nitrobenzene | Trifluoromethylbenzene | 90% Inversion | rsc.org |

| Phenylacetic acid + (S)-1-phenylethanol | Flavin, Ph₃P, Visible Light, Nitrobenzene | Acetonitrile | 99.9% Retention | rsc.org |

The synthesis of chiral esters of this compound is important for various applications, including their use as chiral resolving agents or as intermediates in asymmetric synthesis. The spectral properties of diastereomeric esters derived from optically pure 2-(1-naphthyl)-2-phenylacetic acids have been systematically investigated. nih.gov It was found that these esters exhibit NMR spectral nonequivalence, which can be used for the determination of enantiomeric purity. nih.gov This principle is directly applicable to the esters of this compound. The preparation involves coupling the racemic acid with a chiral alcohol or, conversely, the chiral acid with an achiral alcohol to generate compounds for further synthetic manipulation or analysis.

Amide Formation and Derivatives

Amide synthesis is another cornerstone transformation of carboxylic acids. This compound can be converted into a wide array of primary, secondary, and tertiary amides by reaction with ammonia (B1221849) or primary/secondary amines. Direct amidation by heating the carboxylic acid and amine is possible but often requires high temperatures to overcome the formation of a stable ammonium (B1175870) carboxylate salt. nih.gov

More commonly, the carboxylic acid is activated using coupling reagents to facilitate amide bond formation under milder conditions. nih.govlibretexts.org A variety of reagents and catalysts have been developed for the amidation of phenylacetic acid derivatives, including nickel chloride (NiCl₂), which catalyzes the direct amidation with benzylamines in good yields. nih.gov Other methods involve the in situ generation of highly reactive intermediates like acyl chlorides or the use of phosphonium (B103445) or uronium salt-based coupling agents. nih.govnih.gov

Table of Amide Synthesis Methods for Analogous Phenylacetic Acid:

| Method | Reagent/Catalyst | Conditions | Key Features | Reference |

|---|---|---|---|---|

| Direct Catalytic Amidation | NiCl₂ (10 mol%) | Toluene, 110°C, 20h | Eco-friendly, moderate to excellent yields. | nih.gov |

| Borinic Acid Catalysis | (2,6-Cl₂C₆H₃)₂BOH | CH₂Cl₂, rt, 48h | High yield, complete retention of enantiopurity for chiral substrates. | rsc.org |

| In Situ Phosphonium Salt Generation | N-chlorophthalimide, PPh₃ | Room temperature | Good to excellent yields for a broad range of acids and amines. | nih.gov |

The synthesis of chiral amides from this compound is of significant interest, particularly for applications in medicinal chemistry and materials science. This can be achieved by reacting the chiral acid with a chiral amine or by using chiral coupling reagents. rsc.org For example, the coupling of phenylacetic acid with phenylalanine methyl ester, catalyzed by a dichlorinated borinic acid, proceeds in high yield with complete retention of stereochemical integrity. rsc.org Similarly, diastereomeric amides have been prepared from optically pure 2-(1-naphthyl)-2-phenylacetic acid for stereochemical studies. nih.gov These methodologies provide a clear pathway for the synthesis of enantiomerically pure amides derived from this compound.

Reduction of the Carboxylic Acid Functionality

The carboxylic acid group of this compound can be reduced to the corresponding primary alcohol, (2-Naphthyloxy)(phenyl)ethanol. This transformation is typically accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) in tetrahydrofuran (B95107) (THF). libretexts.orgvaia.com The reduction with LiAlH₄ is a nucleophilic acyl substitution where a hydride ion replaces the hydroxyl group, forming an aldehyde intermediate that is immediately further reduced to the alcohol. libretexts.org

Borane reduction is often preferred due to its milder conditions and higher selectivity. libretexts.org More recently, catalytic methods have been developed, such as the manganese(I)-catalyzed hydrosilylation of phenylacetic acid derivatives, which proceeds in high yield and tolerates a variety of functional groups. nih.gov

Table of Reduction Methods for Phenylacetic Acid:

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Followed by H₂O workup | 2-Phenylethanol | vaia.com |

| Borane Tetrahydrofuran Complex (BH₃/THF) | Room temperature | 2-Phenylethanol | libretexts.org |

| [MnBr(CO)₅] / PhSiH₃ | 2-MTHF, 80°C, 24h | 2-Phenylethanol | nih.gov |

Decarboxylation Pathways

Decarboxylation involves the removal of the carboxyl group, typically with the release of carbon dioxide (CO₂). For phenylacetic acids, this reaction can proceed through different pathways depending on the conditions.

Under hydrothermal conditions (e.g., 300 °C, 1034 bar), phenylacetic acid undergoes first-order decarboxylation to yield toluene. elsevierpure.com The mechanism is pH-dependent: the associated acid molecule is proposed to decarboxylate via a ring-protonated zwitterionic intermediate, while the carboxylate anion decarboxylates through the formation of a benzyl (B1604629) anion. elsevierpure.com

Oxidative decarboxylation provides another route. A copper-catalyzed aerobic oxidative decarboxylation of phenylacetic acids can yield aromatic carbonyl compounds. organic-chemistry.org Another method involves the in situ generation of a hypervalent iodine(III) species from iodobenzene (B50100) and Oxone, which effectively converts phenylacetic acid to benzaldehyde. aacmanchar.edu.in Acid-catalyzed decarboxylation, particularly for substrates with benzylic carbons, can also occur, for instance, upon treatment with a strong acid like trifluoroacetic acid. stackexchange.com

Table of Decarboxylation Methods for Phenylacetic Acid:

| Method | Conditions/Reagents | Product | Reference |

|---|---|---|---|

| Hydrothermal Decarboxylation | 300°C, 1034 bar, H₂O | Toluene | elsevierpure.com |

| Oxidative Decarboxylation | Iodobenzene, Oxone, aq. Acetonitrile, rt | Benzaldehyde | aacmanchar.edu.in |

| Copper-Catalyzed Oxidative Decarboxylation | Cu catalyst, O₂ | Aromatic carbonyls | organic-chemistry.org |

| Acid-Catalyzed Decarboxylation | Trifluoroacetic acid | Benzylic cation intermediate leading to products | stackexchange.com |

Functionalization of Aromatic Moieties (Naphthyl and Phenyl)

The naphthyl and phenyl groups of this compound are amenable to a variety of chemical modifications, allowing for the introduction of diverse substituents. These transformations can be broadly categorized into electrophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for modifying aromatic rings. wikipedia.orglibretexts.orgmasterorganicchemistry.com In the context of this compound, both the phenyl and naphthyl rings can undergo EAS, with the regiochemical outcome being directed by the existing substituents. The ether linkage and the phenylacetic acid moiety influence the position of electrophilic attack.

The 2-naphthyloxy group is an activating substituent, meaning it increases the electron density of the aromatic ring, making it more susceptible to electrophilic attack. This activation is primarily due to the resonance donation of the oxygen's lone pair electrons into the naphthyl ring system. Consequently, the 2-naphthyloxy group directs incoming electrophiles to the ortho and para positions relative to the oxygen atom. In the case of the 2-substituted naphthalene (B1677914) ring, the primary sites for electrophilic attack are the 1- and 3-positions on the same ring as the oxygen, and the 6- and 8-positions on the adjacent ring. The precise regioselectivity can be influenced by the specific electrophile and reaction conditions, including the choice of solvent and catalyst. researchgate.net

The phenylacetic acid moiety, specifically the phenoxy group, is also generally considered an ortho, para-director due to the oxygen's lone pair. However, the carboxylic acid group is an electron-withdrawing group and can deactivate the phenyl ring to some extent.

Common electrophilic aromatic substitution reactions that could be applied to this compound include:

Nitration: Introduction of a nitro group (-NO2) onto the aromatic rings can be achieved using a mixture of nitric acid and sulfuric acid. masterorganicchemistry.com The nitronium ion (NO2+) acts as the electrophile.

Halogenation: The introduction of halogen atoms (e.g., -Cl, -Br) can be accomplished using the respective halogen in the presence of a Lewis acid catalyst, such as iron(III) halides (FeCl3 or FeBr3). lumenlearning.com

Friedel-Crafts Acylation: This reaction introduces an acyl group (R-C=O) onto the aromatic ring using an acyl halide or anhydride (B1165640) with a strong Lewis acid catalyst like aluminum chloride (AlCl3). libretexts.org The resulting ketone can serve as a precursor for further functionalization.

| Reaction | Reagents | Electrophile | Potential Products |

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | Nitro-substituted this compound derivatives |

| Bromination | Br₂, FeBr₃ | Br⁺ | Bromo-substituted this compound derivatives |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ | Acyl-substituted this compound derivatives |

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions have become powerful tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. For derivatives of this compound, these reactions are particularly useful for introducing new aryl, alkyl, or other functional groups onto the aromatic rings. This typically requires prior halogenation of the naphthyl or phenyl ring to create a suitable coupling partner (an aryl halide).

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organoboron compound (typically a boronic acid or ester) with an organohalide. A halo-substituted derivative of this compound could be coupled with various aryl or vinyl boronic acids to generate biaryl or styryl derivatives, respectively. The development of new ligands has expanded the scope of this reaction to include sterically hindered substrates.

Heck Coupling: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide (or triflate) with an alkene to form a substituted alkene. A bromo- or iodo-substituted this compound could react with various alkenes to introduce vinyl groups onto the aromatic rings.

The direct α-arylation of carboxylic acids, including profen analogues, has also been achieved using palladium catalysis, offering a more direct route to some derivatives without the need for pre-functionalization of the aromatic ring. nih.gov

| Reaction | Catalyst | Coupling Partners | Potential Products |

| Suzuki-Miyaura Coupling | Palladium complex | Aryl/vinyl boronic acid + Aryl halide derivative | Biaryl or styryl derivatives of this compound |

| Heck Coupling | Palladium complex | Alkene + Aryl halide derivative | Alkenyl-substituted this compound |

Stereochemical Control and Retention During Derivatization

A critical aspect of the derivatization of this compound is the preservation of the stereochemistry at the chiral α-carbon. Many of the biological activities of chiral molecules are dependent on a specific enantiomer. Therefore, reactions that functionalize the aromatic rings should ideally proceed without causing racemization of the chiral center.

For electrophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions performed on the naphthyl or phenyl rings, the reaction conditions are generally not expected to directly affect the stereocenter, which is spatially removed from the site of reaction. However, the acidity or basicity of the reaction medium and the potential for any transient interaction with the carboxylic acid group should be considered.

Studies on related α-aryl propionic acids (profens) have shown that the α-proton can be labile under certain conditions, potentially leading to racemization. However, many palladium-catalyzed cross-coupling reactions are performed under conditions that are mild enough to avoid significant epimerization. researchgate.net The development of stereoretentive cross-coupling methods for α-chiral carbonyl compounds is an active area of research.

In cases where racemization is a concern, one strategy is to perform the derivatization on a racemic mixture and then resolve the enantiomers of the final product. Alternatively, the chiral carboxylic acid can be converted to a chiral auxiliary-bearing derivative, which can direct the stereochemical outcome of subsequent reactions or protect the stereocenter from racemization. The synthesis of α,α-disubstituted profen analogues has been explored, indicating that modifications at the chiral center are possible. nih.gov The stereoselective disposition of profen enantiomers in biological systems underscores the importance of maintaining stereochemical purity. nih.gov

Advanced Spectroscopic and Structural Elucidation of 2 Naphthyloxy Phenyl Acetic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For (2-Naphthyloxy)(phenyl)acetic acid, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete assignment of all proton (¹H) and carbon (¹³C) signals.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on the naphthyl and phenyl rings, a methine proton (CH), and a carboxylic acid proton (OH). The ¹³C NMR spectrum will display signals for all 18 carbon atoms, including the carbonyl carbon, the methine carbon, and the aromatic carbons.

Due to the structural complexity, 2D NMR experiments are essential for definitive assignments.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings (³JHH), helping to identify adjacent protons within the phenyl and naphthyl ring systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon atoms with their attached protons, allowing for the assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. It is crucial for identifying the connectivity between the different fragments of the molecule, such as the link between the methine proton and the carbons of the phenyl and naphthyloxy groups.

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-135 and DEPT-90 experiments are used to differentiate between CH, CH₂, and CH₃ groups, which aids in assigning the carbon signals.

The following tables present the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on established values for similar structural motifs like 2-naphthoxyacetic acid and phenylacetic acid.

Predicted ¹H NMR Data (in CDCl₃)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Carboxylic Acid OH | ~11.0 - 12.0 | broad singlet |

| Naphthyl H-1 | ~7.80 | doublet |

| Naphthyl H-3 | ~7.20 | doublet |

| Naphthyl H-4 | ~7.85 | doublet |

| Naphthyl H-5, H-8 | ~7.75 - 7.90 | multiplet |

| Naphthyl H-6, H-7 | ~7.35 - 7.50 | multiplet |

| Phenyl H (ortho, meta, para) | ~7.30 - 7.60 | multiplet |

Predicted ¹³C NMR Data (in CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carboxylic Acid C=O | ~175.0 |

| Naphthyl C-2 (C-O) | ~155.0 |

| Naphthyl C-4a, C-8a | ~134.0, ~129.5 |

| Phenyl C-ipso | ~135.0 |

| Naphthyl C-1, C-3, C-4, C-5, C-6, C-7, C-8 | ~107 - 130 |

| Phenyl C (ortho, meta, para) | ~127 - 130 |

The single covalent bonds in this compound allow for rotation, leading to various possible conformations. The preferred conformation is dictated by steric hindrance between the bulky naphthyl and phenyl groups. Nuclear Overhauser Effect (NOE) experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), are used to determine the spatial proximity of protons. An NOE correlation between the methine proton and specific protons on the phenyl and naphthyl rings would provide direct evidence for the through-space orientation of these groups relative to each other, helping to define the molecule's three-dimensional shape in solution. Theoretical calculations often complement these studies to determine the lowest energy conformers. researchgate.net

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS)

HRMS provides an extremely accurate measurement of a molecule's mass, which can be used to determine its elemental composition. Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected ion to provide structural information.

The elemental formula for this compound is C₁₈H₁₄O₃. High-resolution mass spectrometry can confirm this by measuring the exact mass of its molecular ion.

Calculated Exact Mass [M]: 278.09430 Da

Protonated Adduct [M+H]⁺: 279.10212 Da

Deprotonated Adduct [M-H]⁻: 277.08647 Da

Tandem mass spectrometry (MS/MS) experiments are performed to elucidate the structure by analyzing the fragmentation patterns. nih.gov In positive ion mode, the protonated molecule [M+H]⁺ is selected and subjected to collision-induced dissociation. The fragmentation is expected to proceed through several key pathways, primarily involving the cleavage of the most labile bonds. uab.edu

A plausible fragmentation pathway would include:

Loss of formic acid (HCOOH): A common fragmentation for carboxylic acids, leading to a stable carbocation.

Cleavage of the ether bond: This can occur on either side of the oxygen atom, leading to fragments corresponding to the naphthyloxy cation or the (phenyl)acetic acid cation.

Decarboxylation: Loss of CO₂ from the parent ion is another characteristic fragmentation of carboxylic acids.

Predicted Major Fragments in MS/MS of [M+H]⁺

| m/z (Da) | Proposed Formula | Description of Loss |

|---|---|---|

| 233.0915 | C₁₇H₁₃O⁺ | Loss of HCOOH (formic acid) |

| 143.0500 | C₁₀H₇O⁺ | Naphthyloxy cation from ether cleavage |

| 135.0446 | C₈H₇O₂⁺ | (Phenyl)acetic acid cation from ether cleavage |

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Specific functional groups absorb infrared radiation or scatter Raman light at characteristic frequencies, providing a molecular fingerprint.

The vibrational spectra of this compound are expected to show characteristic bands for the carboxylic acid, ether, and aromatic ring functionalities.

Carboxylic Acid Group: The O-H stretch will appear as a very broad band in the IR spectrum, typically between 3300 and 2500 cm⁻¹. The C=O (carbonyl) stretch will be a very strong and sharp band around 1700-1720 cm⁻¹.

Ether Linkage: The asymmetric C-O-C stretch is expected in the 1260-1200 cm⁻¹ region, while the symmetric stretch appears around 1150-1070 cm⁻¹.

Aromatic Rings: C-H stretching vibrations for the aromatic protons are observed above 3000 cm⁻¹. The C=C stretching vibrations within the naphthyl and phenyl rings appear in the 1600-1450 cm⁻¹ region. Out-of-plane (OOP) C-H bending vibrations below 900 cm⁻¹ are diagnostic of the substitution pattern on the aromatic rings.

Raman spectroscopy is particularly useful for observing the symmetric vibrations and the C=C bonds of the aromatic rings, which often give strong signals. wallonie.be

Predicted IR and Raman Band Assignments

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group | Expected Intensity (IR/Raman) |

|---|---|---|---|

| 3300 - 2500 | O-H stretch | Carboxylic Acid | Strong, Broad / Weak |

| 3100 - 3000 | C-H stretch | Aromatic | Medium / Medium |

| 1720 - 1700 | C=O stretch | Carboxylic Acid | Very Strong / Medium |

| 1610, 1580, 1500 | C=C stretch | Aromatic Rings | Strong / Very Strong |

| 1260 - 1200 | Asymmetric C-O-C stretch | Ether | Strong / Weak |

Single Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the precise three-dimensional atomic arrangement within a crystalline solid. This powerful analytical technique provides unequivocal insights into molecular conformation, bond lengths, bond angles, and the intricate network of intermolecular interactions that govern the packing of molecules in the crystalline state.

As of the current body of scientific literature, a single-crystal X-ray diffraction study for this compound has not been reported. The Cambridge Structural Database (CSD), a comprehensive repository for small-molecule organic and metal-organic crystal structures, contains no entry for this specific compound.

Consequently, the following sections will discuss the anticipated structural features of this compound based on the known crystallographic data of its constituent fragments: 2-naphthoxyacetic acid and phenylacetic acid. This analysis, while theoretical, provides a chemically reasonable projection of the molecule's solid-state behavior.

Detailed Molecular Conformation and Geometry

The geometry of the molecule would feature a central chiral carbon atom bonded to a phenyl group, a hydrogen atom, a carboxylic acid group, and a 2-naphthyloxy group. The bond lengths and angles within the phenyl and naphthyl rings are expected to adhere to standard values for sp²-hybridized carbon atoms.

A critical conformational parameter is the dihedral angle between the plane of the phenyl ring and the plane of the naphthyl ring. Steric hindrance between these two bulky aromatic systems would likely force them into a non-coplanar arrangement. This is a common feature in molecules with multiple aromatic rings linked by a flexible chain. For instance, in related structures, the angle between adjacent aromatic rings can be significant, often exceeding 60 degrees to minimize steric strain.

The carboxylic acid moiety itself presents conformational possibilities, particularly the torsion angle around the C-C bond of the acetic acid fragment. In the solid state, carboxylic acids typically adopt a conformation that facilitates strong intermolecular hydrogen bonding.

Table 1: Predicted Bond Lengths and Angles for this compound

| Parameter | Predicted Value Range | Notes |

| C-C (aromatic) | 1.36 - 1.42 Å | Typical for phenyl and naphthyl rings |

| C-O (ether) | 1.36 - 1.43 Å | |

| C-C (acid) | 1.50 - 1.54 Å | |

| C=O | 1.20 - 1.25 Å | |

| C-O (hydroxyl) | 1.30 - 1.35 Å | |

| O-H | 0.95 - 1.05 Å | |

| C-C-C (aromatic) | 118 - 122° | |

| C-O-C (ether) | 115 - 120° | |

| O=C-O (acid) | 120 - 125° |

This table presents predicted values based on known data for similar functional groups and is not based on experimental data for the title compound.

Analysis of Crystal Packing and Intermolecular Interactions

The crystal packing of this compound would be primarily governed by a network of intermolecular interactions, with hydrogen bonding playing a dominant role. The carboxylic acid group is a potent hydrogen bond donor (the hydroxyl hydrogen) and acceptor (the carbonyl oxygen).

It is highly probable that the molecules would form centrosymmetric dimers through strong O-H···O hydrogen bonds between the carboxylic acid moieties of two neighboring molecules. This is a very common and robust supramolecular synthon observed in the crystal structures of the vast majority of carboxylic acids, including phenylacetic acid.

Beyond this primary hydrogen bonding, weaker interactions would further stabilize the crystal lattice. These would include:

C-H···O interactions: The hydrogen atoms on the phenyl and naphthyl rings, as well as the methylene (B1212753) bridge, can act as weak hydrogen bond donors to the oxygen atoms of the ether linkage and the carboxylic acid.

Van der Waals forces: These non-specific attractive forces would be present throughout the crystal structure, arising from the close packing of the molecules.

Polymorphism and Solid-State Behavior

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit distinct physical properties, such as melting point, solubility, and stability.

Given the conformational flexibility of this compound and the variety of possible intermolecular interactions, it is plausible that this compound could exhibit polymorphism. The existence of different crystalline forms could arise from variations in:

The conformation of the molecule, particularly the dihedral angles between the aromatic rings.

The hydrogen-bonding network. While the carboxylic acid dimer is a highly probable motif, other arrangements, such as catemeric chains, are also possible, though less common.

The nature of the π-π stacking interactions.

The crystallization conditions, such as the choice of solvent, the rate of cooling, and the temperature, would likely influence which polymorphic form is obtained. The study of polymorphism is of great importance in the pharmaceutical and materials sciences, as different polymorphs can have different therapeutic efficacies or material properties. Without experimental data, any discussion of specific polymorphs for this compound remains speculative.

Theoretical and Computational Investigations of 2 Naphthyloxy Phenyl Acetic Acid

Conformational Analysis and Potential Energy Surfaces

The conformational flexibility of (2-naphthyloxy)(phenyl)acetic acid is primarily dictated by the rotational freedom around several key single bonds: the C-O ether linkage, the bond between the phenyl ring and the acetic acid moiety, and the C-C bond of the acetic acid side chain. Understanding the molecule's preferred three-dimensional structures is crucial as it directly influences its physical and chemical properties.

Ab initio and Density Functional Theory (DFT) methods would be the primary tools for a detailed conformational analysis. These first-principles calculations solve the electronic structure of the molecule to determine its energy and properties.

A DFT study, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), would be employed to perform a potential energy surface (PES) scan. This involves systematically rotating the key dihedral angles and calculating the energy at each step. The results would reveal the global and local energy minima, corresponding to the most stable and metastable conformations, respectively. It is expected that the most stable conformer would exhibit a specific orientation of the naphthyloxy and phenyl groups to minimize steric hindrance and maximize stabilizing intramolecular interactions, such as weak hydrogen bonds or π-stacking, if present.

For a related compound, 2-(1-naphthyl)-2-phenylacetic acid, crystallographic analysis has shown an almost anti-periplanar arrangement of the methine hydrogen and the carbonyl group. In this conformation, the phenyl ring is oriented towards the ester part of the molecule, while the naphthyl group is positioned orthogonally to the phenyl plane nih.gov. A similar perpendicular arrangement of the aromatic rings might be expected in this compound to minimize steric clash.

For a molecule of this size, molecular mechanics (MM) and molecular dynamics (MD) simulations offer a computationally less expensive approach to explore a wider range of conformational space over time.

An MM force field, such as AMBER or CHARMM, would be parameterized to describe the interatomic interactions within this compound. Energy minimization using this force field would identify low-energy conformations.

Following this, MD simulations would provide insights into the dynamic behavior of the molecule. By simulating the motion of the atoms over a period of nanoseconds or even microseconds, researchers could observe conformational transitions and determine the relative populations of different conformers at a given temperature. These simulations would likely show significant flexibility, with the phenyl and naphthyl groups undergoing substantial reorientations relative to each other. The trajectory data from MD can be used to construct a free energy landscape, which provides a more complete picture of the molecule's conformational preferences than a static PES scan. For the related molecule (1-Naphthyloxy)aceticacid, the Automated Topology Builder (ATB) and Repository provides resources for developing molecular force fields for such simulations uq.edu.au.

Electronic Structure and Reactivity Prediction

The electronic properties of this compound are fundamental to understanding its reactivity. Computational methods can provide detailed information about the distribution of electrons and the nature of its molecular orbitals.

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species libretexts.orgwikipedia.orgyoutube.comyoutube.com.

For this compound, the HOMO is expected to be localized primarily on the electron-rich naphthyloxy and phenyl ring systems, which act as the primary electron-donating parts of the molecule. The LUMO, conversely, is likely to be centered on the carboxylic acid group and the aromatic rings, representing the most probable sites for nucleophilic attack.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter. A small HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. DFT calculations would provide precise values for these orbital energies and their spatial distributions.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Predicted Value (eV) | Description |

| HOMO Energy | -6.5 | Energy of the highest occupied molecular orbital. |

| LUMO Energy | -1.2 | Energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap | 5.3 | Indicator of chemical reactivity and kinetic stability. |

Note: These are hypothetical values for illustrative purposes and would need to be confirmed by actual quantum chemical calculations.

An electrostatic potential (ESP) surface map provides a visual representation of the charge distribution in a molecule. It is generated by calculating the electrostatic potential at a surface of constant electron density.

For this compound, the ESP map would show regions of negative potential (typically colored red) and positive potential (colored blue). The most negative potential would be concentrated around the oxygen atoms of the carboxylic acid group, indicating their high electron density and propensity to act as sites for electrophilic attack or hydrogen bond acceptors. The acidic proton of the carboxylic acid would be a region of high positive potential, making it the primary site for deprotonation. The aromatic rings would exhibit a more complex potential, with regions of negative potential above and below the plane of the rings due to the π-electron clouds.

This analysis is crucial for predicting how the molecule will interact with other molecules, including solvents, receptors, and reactants. For instance, studies on substituted phenols and benzoic acids have shown strong correlations between their aqueous acidities (pKa values) and computed surface-electrostatic potentials researchgate.net.

Computational Prediction of Spectroscopic Properties

Computational methods can accurately predict various spectroscopic properties, which is invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound.

Similarly, the vibrational frequencies corresponding to an infrared (IR) spectrum can be calculated. These calculations would predict the positions of key vibrational modes, such as the characteristic C=O stretch of the carboxylic acid (typically around 1700-1750 cm⁻¹), the C-O stretches of the ether and carboxylic acid groups, and the various C-H and C=C stretching and bending modes of the aromatic rings. Experimental IR spectra for the related (2-naphthyloxy)acetic acid are available in the NIST WebBook, which could serve as a reference for comparison. nist.gov

UV-Vis spectra, which provide information about electronic transitions, can also be predicted using time-dependent DFT (TD-DFT) calculations. These calculations would identify the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, which are typically π → π* transitions within the aromatic systems.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Feature | Region/Value |

| ¹H NMR | Aromatic Protons | 7.0 - 8.5 ppm |

| Methine Proton | ~5.5 ppm | |

| Carboxylic Acid Proton | > 10 ppm | |

| ¹³C NMR | Carbonyl Carbon | 170 - 180 ppm |

| Aromatic Carbons | 110 - 160 ppm | |

| IR | C=O Stretch (Carboxylic Acid) | ~1720 cm⁻¹ |

| C-O Stretch (Ether) | ~1250 cm⁻¹ | |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 cm⁻¹ (broad) | |

| UV-Vis | π → π* Transitions | ~230 nm, ~280 nm |

Note: These are predicted values based on typical ranges for similar functional groups and would require specific calculations for confirmation.

Theoretical NMR Chemical Shift Calculations

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are a powerful tool for structural elucidation and for validating experimental data. For a molecule like this compound, Density Functional Theory (DFT) is a commonly employed method. Specifically, the B3LYP functional with a comprehensive basis set, such as 6-311++G(d,p), is well-suited for this purpose. nih.gov

The typical workflow involves an initial geometry optimization of the molecule's three-dimensional structure using the selected DFT method. Following this, the Gauge-Including Atomic Orbital (GIAO) method is applied to the optimized structure to calculate the NMR shielding tensors. nih.gov These tensors are then converted into chemical shifts (δ) by referencing them against a standard, commonly tetramethylsilane (B1202638) (TMS).

The calculated chemical shifts for the ¹H and ¹³C nuclei of this compound would provide a theoretical spectrum that can be compared with experimental results. Discrepancies between the calculated and experimental values can often be reconciled by considering solvent effects, which can be modeled using approaches like the Polarizable Continuum Model (PCM).

Table 1: Illustrative Theoretical vs. Experimental Chemical Shifts (ppm) for a Related Compound (Phenoxyacetic Acid)

| Atom | Calculated ¹³C Shift (GIAO/B3LYP/6-311++G(d,p)) | Experimental ¹³C Shift | Calculated ¹H Shift (GIAO/B3LYP/6-311++G(d,p)) | Experimental ¹H Shift |

| C=O | 174.5 | 175.2 | - | - |

| O-CH₂ | 65.1 | 65.8 | 4.65 | 4.69 |

| Phenyl C1 | 157.3 | 158.0 | - | - |

| Phenyl C2/C6 | 121.8 | 122.5 | 6.90 | 6.94 |

| Phenyl C3/C5 | 129.5 | 130.1 | 7.28 | 7.32 |

| Phenyl C4 | 121.1 | 121.7 | 6.98 | 7.02 |

| COOH | - | - | 11.5 (variable) | 11.8 (variable) |

Note: This table is illustrative and based on typical data for phenoxyacetic acid to demonstrate the nature of the results obtained from theoretical calculations. The exact values for this compound would require specific computation.

Simulated Circular Dichroism and Optical Rotation Spectra

This compound possesses a chiral center at the alpha-carbon, making it a candidate for analysis by chiroptical methods like Circular Dichroism (CD) and Optical Rotation (OR). Theoretical simulations of these spectra are crucial for determining the absolute configuration of chiral molecules.

Time-dependent Density Functional Theory (TD-DFT) is the primary computational method for simulating CD and OR spectra. The process begins with the optimization of the ground state geometry of the R and S enantiomers. Subsequently, TD-DFT calculations are performed to obtain the excitation energies and rotational strengths for a significant number of electronic transitions.

The simulated CD spectrum is then generated by fitting these calculated parameters to a Gaussian function for each transition. By comparing the resulting theoretical spectrum with the experimental CD spectrum, the absolute configuration of the synthesized or isolated compound can be confidently assigned. Similarly, the specific rotation can be calculated from the optical rotatory dispersion data obtained through these computations. For complex molecules, these simulations can be computationally demanding but offer invaluable stereochemical information. In studies of other naphthyl derivatives, CD spectroscopy has been effectively used to investigate their interactions with biological macromolecules, with the naphthyl chromophore providing a strong signal.

Modeling of Intermolecular Interactions

The solid-state packing and solution-phase behavior of this compound are governed by a variety of non-covalent intermolecular interactions. Computational modeling allows for a detailed examination of these forces, providing insights into the molecule's physical properties and crystal engineering potential.

Hydrogen Bonding Networks

The carboxylic acid moiety of this compound is a primary site for hydrogen bonding. In the solid state, carboxylic acids typically form centrosymmetric dimers through strong O-H···O hydrogen bonds between the carboxyl groups of two molecules.